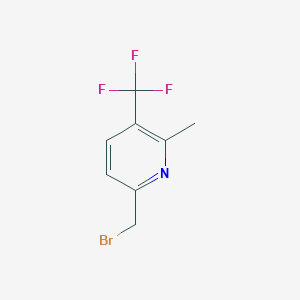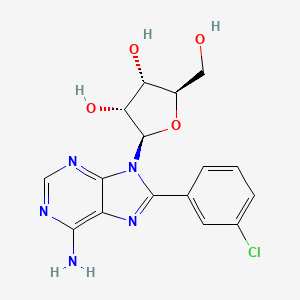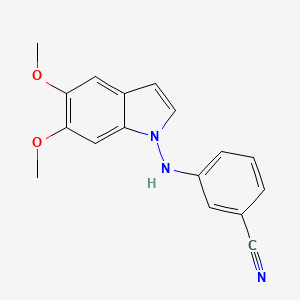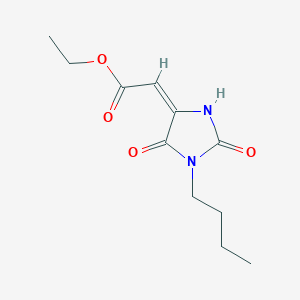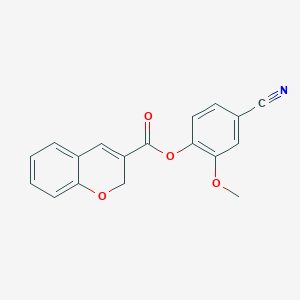
4-Cyano-2-methoxyphenyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-methoxyphenyl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of 2H-chromenes. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a cyano group and a methoxy group in the phenyl ring, along with the chromene structure, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-methoxyphenyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxyacetophenone with cyanoacetic acid in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-methoxyphenyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the chromene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-Cyano-2-methoxyphenyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Cyano-2-methoxyphenyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The presence of the cyano group allows for strong interactions with nucleophilic sites, while the methoxy group can participate in hydrogen bonding. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure but differ in the substituents on the phenyl ring.
4H-chromenes: Similar in structure but differ in the position of the double bond in the chromene ring.
Flavonoids: Natural compounds with a similar chromene structure but with additional hydroxyl groups.
Uniqueness
4-Cyano-2-methoxyphenyl 2H-chromene-3-carboxylate is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the chromene structure makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H13NO4 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(4-cyano-2-methoxyphenyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13NO4/c1-21-17-8-12(10-19)6-7-16(17)23-18(20)14-9-13-4-2-3-5-15(13)22-11-14/h2-9H,11H2,1H3 |
InChI Key |
ZNSPEZPAPXSKDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
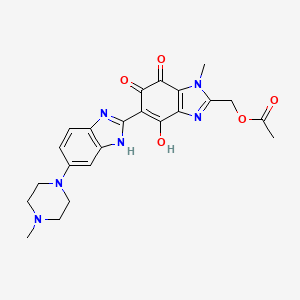
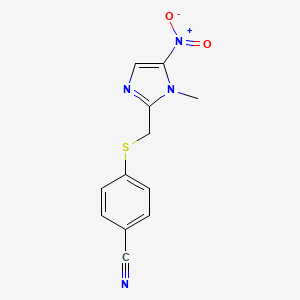

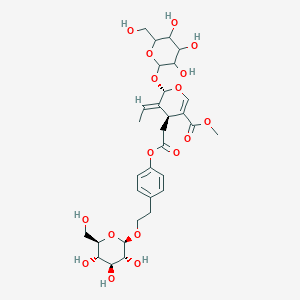
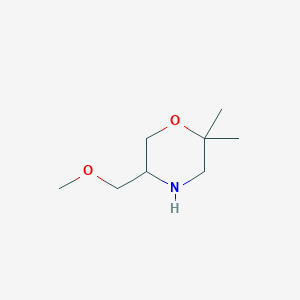
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)
